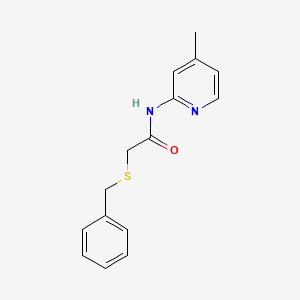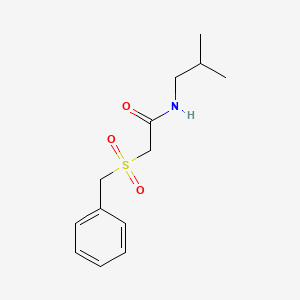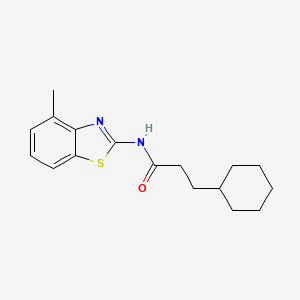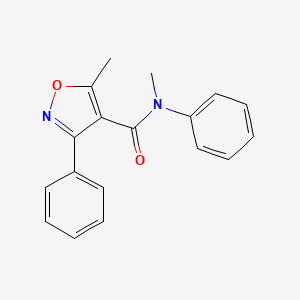![molecular formula C18H18ClNOS B11168626 3-[(4-chlorophenyl)sulfanyl]-1-(2-methyl-2,3-dihydro-1H-indol-1-yl)propan-1-one](/img/structure/B11168626.png)
3-[(4-chlorophenyl)sulfanyl]-1-(2-methyl-2,3-dihydro-1H-indol-1-yl)propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(4-chlorophenyl)sulfanyl]-1-(2-methyl-2,3-dihydro-1H-indol-1-yl)propan-1-one is a synthetic organic compound that features a unique combination of a chlorophenyl sulfanyl group and an indole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-chlorophenyl)sulfanyl]-1-(2-methyl-2,3-dihydro-1H-indol-1-yl)propan-1-one typically involves the following steps:
Formation of the Indole Moiety: The indole ring can be synthesized using the Fischer indole synthesis, where phenylhydrazine reacts with a ketone under acidic conditions.
Attachment of the Chlorophenyl Sulfanyl Group: The chlorophenyl sulfanyl group can be introduced via a nucleophilic substitution reaction.
Coupling of the Indole and Chlorophenyl Sulfanyl Groups: The final step involves coupling the indole moiety with the chlorophenyl sulfanyl group through a condensation reaction, often facilitated by a coupling reagent like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. Catalysts and automated systems may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, forming sulfoxides or sulfones under the influence of oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chlorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nitrating agents.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted aromatic compounds.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology
Biologically, derivatives of this compound have shown potential as enzyme inhibitors and receptor modulators. They are being investigated for their ability to interact with specific biological targets, such as kinases and G-protein coupled receptors.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic properties. It has been studied for its anti-inflammatory, anticancer, and antimicrobial activities.
Industry
Industrially, this compound can be used in the synthesis of advanced materials, including polymers and nanomaterials, due to its versatile chemical reactivity.
Mechanism of Action
The mechanism of action of 3-[(4-chlorophenyl)sulfanyl]-1-(2-methyl-2,3-dihydro-1H-indol-1-yl)propan-1-one involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with binding domains. The exact pathways depend on the specific biological context and the modifications made to the compound.
Comparison with Similar Compounds
Similar Compounds
- 3-[(4-bromophenyl)sulfanyl]-1-(2-methyl-2,3-dihydro-1H-indol-1-yl)propan-1-one
- 3-[(4-fluorophenyl)sulfanyl]-1-(2-methyl-2,3-dihydro-1H-indol-1-yl)propan-1-one
- 3-[(4-methylphenyl)sulfanyl]-1-(2-methyl-2,3-dihydro-1H-indol-1-yl)propan-1-one
Uniqueness
The uniqueness of 3-[(4-chlorophenyl)sulfanyl]-1-(2-methyl-2,3-dihydro-1H-indol-1-yl)propan-1-one lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the chlorophenyl sulfanyl group, in particular, enhances its potential for diverse chemical transformations and biological interactions.
Properties
Molecular Formula |
C18H18ClNOS |
|---|---|
Molecular Weight |
331.9 g/mol |
IUPAC Name |
3-(4-chlorophenyl)sulfanyl-1-(2-methyl-2,3-dihydroindol-1-yl)propan-1-one |
InChI |
InChI=1S/C18H18ClNOS/c1-13-12-14-4-2-3-5-17(14)20(13)18(21)10-11-22-16-8-6-15(19)7-9-16/h2-9,13H,10-12H2,1H3 |
InChI Key |
OCVUUDDPQJUJLD-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC2=CC=CC=C2N1C(=O)CCSC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-[(2-methoxyethyl)sulfanyl]-N-(6-methylheptan-2-yl)benzamide](/img/structure/B11168552.png)
![N-{5-[(3-phenylpropyl)sulfanyl]-1,3,4-thiadiazol-2-yl}propanamide](/img/structure/B11168553.png)
![3-butoxy-4-methyl-6H-benzo[c]chromen-6-one](/img/structure/B11168564.png)
![5-chloro-2-methoxy-N-{5-[(2-methoxyethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}benzamide](/img/structure/B11168565.png)

![3-[(4-chlorophenyl)sulfanyl]-N-(3-ethoxypropyl)propanamide](/img/structure/B11168572.png)
![3-(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)-N-pentylpropanamide](/img/structure/B11168575.png)

![N-{5-[2-(4-methoxyphenyl)ethyl]-1,3,4-thiadiazol-2-yl}-1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B11168590.png)
![1-cyclohexyl-5-oxo-N-{4-[(2-phenylethyl)sulfamoyl]phenyl}pyrrolidine-3-carboxamide](/img/structure/B11168596.png)

![2-phenyl-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]butanamide](/img/structure/B11168620.png)
